(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(5-nitro-2-oxopyridin-1(2H)-yl)tetrahydrofuran-3,4-diyl dibenzoate
Description
Properties
IUPAC Name |
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-nitro-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24N2O10/c34-25-17-16-23(33(38)39)18-32(25)28-27(43-31(37)22-14-8-3-9-15-22)26(42-30(36)21-12-6-2-7-13-21)24(41-28)19-40-29(35)20-10-4-1-5-11-20/h1-18,24,26-28H,19H2/t24-,26-,27-,28-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZNOQUIRFRCMT-YULOIDQLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C=CC3=O)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(C=CC3=O)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24N2O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801164053 | |
| Record name | 5-Nitro-1-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801164053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59892-37-4 | |
| Record name | 5-Nitro-1-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59892-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitro-1-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801164053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(5-nitro-2-oxopyridin-1(2H)-yl)tetrahydrofuran-3,4-diyl dibenzoate typically involves multi-step organic reactions. The starting materials often include tetrahydrofuran derivatives and benzoyl chloride. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols, and implementing purification techniques such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(5-nitro-2-oxopyridin-1(2H)-yl)tetrahydrofuran-3,4-diyl dibenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to remove the nitro group or to alter the tetrahydrofuran ring.
Substitution: The benzoyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane or ethanol are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized tetrahydrofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(5-nitro-2-oxopyridin-1(2H)-yl)tetrahydrofuran-3,4-diyl dibenzoate is used as a building block for synthesizing more complex molecules
Biology
In biology, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its ability to interact with biological molecules could lead to the development of new drugs for treating various diseases.
Industry
In industry, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it valuable for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(5-nitro-2-oxopyridin-1(2H)-yl)tetrahydrofuran-3,4-diyl dibenzoate involves its interaction with specific molecular targets. The nitro group and benzoyloxy groups can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. The compound may act as an inhibitor or activator of certain pathways, depending on its binding affinity and the nature of the target molecules.
Comparison with Similar Compounds
Research Implications
- Nitro Group Utility : The target compound’s nitro group is valuable for photoaffinity labeling or as a leaving group in nucleophilic substitutions but requires careful toxicity assessment .
- Fluorinated Analogs : Preferred for in vivo studies due to enhanced stability, though synthetic complexity may limit scalability .
- Dioxo Derivatives : Ideal for applications requiring polar intermediates, such as water-soluble prodrugs .
Biological Activity
The compound (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(5-nitro-2-oxopyridin-1(2H)-yl)tetrahydrofuran-3,4-diyl dibenzoate is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity through various studies, case analyses, and data tables.
Chemical Structure and Properties
The chemical structure of the compound is characterized by:
- Molecular Formula : C30H23N5O9
- Molecular Weight : 597.54 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities primarily due to its structural features. The presence of the nitropyridine moiety is particularly significant as it may enhance the compound's interaction with biological targets.
Antimicrobial Activity
Studies have shown that compounds with similar structures to this dibenzoate exhibit antimicrobial properties. For instance, derivatives of tetrahydrofuran have been reported to demonstrate significant activity against various bacterial strains.
Anticancer Properties
Recent investigations have suggested potential anticancer effects. The mechanism appears to involve the induction of apoptosis in cancer cells through pathways associated with oxidative stress and DNA damage.
Data Table: Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of related compounds showed that derivatives similar to the target compound exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli. The results indicated a promising avenue for developing new antimicrobial agents based on this molecular framework.
Case Study 2: Anticancer Activity
In vitro assays demonstrated that the compound induced significant cytotoxicity in breast cancer cell lines (MCF-7). The study revealed that treatment led to increased levels of reactive oxygen species (ROS), suggesting a mechanism involving oxidative stress as a precursor to apoptosis.
The proposed mechanisms of action for the biological activities include:
- Enzyme Inhibition : The nitropyridine group may interact with enzymes critical for bacterial survival or cancer cell proliferation.
- Reactive Oxygen Species Generation : The compound may induce oxidative stress in cells leading to apoptosis.
- Receptor Binding : Potential interaction with specific receptors involved in inflammation and immune responses.
Q & A
Basic Research Questions
Q. What are the critical considerations for safe handling and storage of this compound in laboratory settings?
- Methodological Answer:
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Handling: Avoid skin/eye contact and inhalation of vapors. Use static-dissipative equipment to prevent electrostatic discharge. Conduct operations in a fume hood with adequate ventilation .
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Storage: Keep containers tightly sealed in a dry, well-ventilated area. Opened containers must be resealed and stored upright to prevent leakage .
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PPE: Wear nitrile gloves, chemical goggles, and flame-retardant lab coats. Respiratory protection (e.g., N95 masks) is recommended if ventilation is insufficient .
Table 1: Key Safety and Storage Parameters
Property Specification Reference Storage Temperature Ambient, dry conditions Incompatibilities Strong oxidizers, ignition sources Recommended Gloves Nitrile or neoprene
Q. Which analytical techniques are most suitable for confirming the structural integrity and purity of this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify stereochemistry and functional groups (e.g., benzoyloxy and nitro groups) .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity (>95% recommended) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Q. What first-aid measures should be implemented in case of accidental exposure?
- Methodological Answer:
- Skin Contact: Rinse immediately with water for 15 minutes; remove contaminated clothing .
- Eye Exposure: Flush with water for 15 minutes while holding eyelids open; seek medical attention .
- Inhalation: Move to fresh air; administer oxygen if breathing is labored .
Advanced Research Questions
Q. How can researchers address challenges in maintaining stereochemical fidelity during multi-step synthesis?
- Methodological Answer:
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Protective Groups: Use tert-butyldimethylsilyl (TBS) or benzyl groups to shield hydroxyl intermediates .
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Chiral Catalysts: Employ asymmetric catalysis (e.g., Sharpless epoxidation) for critical stereogenic centers .
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Reaction Monitoring: Track enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .
Table 2: Synthesis Optimization Strategies
Challenge Solution Reference Low Yield in Coupling Steps Optimize catalyst (e.g., Pd(PPh)) and solvent (e.g., THF) Byproduct Formation Use anhydrous conditions and degassed solvents
Q. How does the electron-withdrawing nitro group influence reactivity in nucleophilic substitutions?
- Methodological Answer:
- Electronic Effects: The nitro group reduces electron density on the pyridinone ring, enhancing susceptibility to nucleophilic attack at adjacent positions .
- Mechanistic Studies: Use density functional theory (DFT) calculations to predict reactive sites and compare with experimental kinetic data .
Q. What methodologies are recommended for elucidating degradation pathways under varying pH conditions?
- Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions at 40–60°C for 24–72 hours .
- Analysis: Monitor degradation via LC-MS to identify byproducts (e.g., hydrolyzed esters or nitro-reduction products) .
Q. How can contradictory solubility data across studies be resolved?
- Methodological Answer:
- Standardized Protocols: Use USP/PhEur solubility criteria (e.g., shake-flask method at 25°C) .
- Solvent Polarity: Test in a graded series (e.g., hexane → DMSO) to identify outliers. Poor solubility in non-polar solvents suggests strong intermolecular H-bonding .
Data Contradiction Analysis
Q. Why do reported yields vary significantly for the final coupling step?
- Methodological Answer:
- Root Cause Analysis: Variations in reagent purity (e.g., 5-nitro-2-oxopyridin-1(2H)-yl precursor), reaction time, or moisture content .
- Mitigation: Pre-dry solvents (e.g., molecular sieves in THF) and use freshly distilled bases (e.g., EtN) .
Toxicological and Environmental Considerations
Q. What approaches are recommended for initial safety assessments given limited toxicological data?
- Methodological Answer:
- In Vitro Assays: Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity in human cell lines (e.g., HEK293) .
- Environmental Impact: Follow OECD guidelines for biodegradability (Test 301) and bioaccumulation potential (log P calculations) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
